Product packaging for (3S)-N-benzylpyrrolidin-3-amine(Cat. No.:CAS No. 1217805-10-1)

(3S)-N-benzylpyrrolidin-3-amine

Cat. No.: B1144109
CAS No.: 1217805-10-1
M. Wt: 176.25814
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Description

(3S)-N-benzylpyrrolidin-3-amine is a valuable chiral amine building block in organic synthesis and medicinal chemistry. Its stereospecific (S)-configuration and rigid pyrrolidine scaffold make it a key intermediate for the development of bioactive molecules and asymmetric synthesis, enhancing conformational stability for reproducible results in research and industrial processes . This compound is extensively utilized in medicinal chemistry as a core structural motif for designing multitarget-directed ligands. A prominent application is in Alzheimer's disease research, where it serves as a critical precursor for developing potential therapeutics . These hybrids are designed to target multiple pathological factors simultaneously, including the inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase-1 (BACE-1), and to ameliorate cognitive deficits in experimental models . The benzyl group on the nitrogen offers a versatile handle for further chemical functionalization and molecular diversification. Researchers also employ this chiral scaffold in the synthesis of receptor-targeting ligands and as a building block for chiral auxiliaries in catalysis . Furthermore, the pyrrolidine structure is recognized as a component in patented research for inhibitors, such as Aurora A kinase inhibitors, highlighting its relevance in oncology drug discovery programs . Proper handling under inert conditions is recommended due to the reactivity of the amine functional group . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B1144109 (3S)-N-benzylpyrrolidin-3-amine CAS No. 1217805-10-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-N-benzylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11/h1-5,11-13H,6-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLXIAUKMQBTMN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3s N Benzylpyrrolidin 3 Amine

Chiral Pool Approaches for Stereoselective Synthesis

Chiral pool synthesis provides a direct and often efficient route to enantiomerically pure compounds by starting with readily available, inexpensive chiral molecules. Natural amino acids are particularly valuable precursors for the synthesis of chiral pyrrolidine (B122466) derivatives.

The use of natural amino acids, such as L-proline and L-hydroxyproline, as starting materials is a common strategy for synthesizing pyrrolidine-containing drugs and their precursors. nih.gov These methods capitalize on the inherent stereochemistry of the starting material to establish the desired configuration in the final product.

A typical synthetic pathway might begin with a derivative of L-aspartic acid or L-glutamic acid. For instance, a multi-step sequence can transform the amino acid into a suitable cyclic precursor. Key steps often involve the reduction of carboxylic acid functionalities, protection of the amine, cyclization to form the pyrrolidine ring, and subsequent functional group manipulations to introduce the 3-amino group with the correct (S)-stereochemistry. The final step typically involves the N-benzylation of the pyrrolidine nitrogen. The inherent chirality of the starting amino acid guides the stereochemical outcome of the synthesis, making it a reliable method for obtaining the desired enantiomer. psu.edu

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. This methodology is a powerful tool for asymmetric synthesis. nih.gov

For the synthesis of chiral amines, auxiliaries such as pseudoephenamine and tert-butanesulfinamide are widely employed. nih.govyale.edu In a hypothetical pathway for (3S)-N-benzylpyrrolidin-3-amine, a prochiral precursor, such as a 3-oxopyrrolidine derivative, could be reacted with a chiral auxiliary. The resulting adduct, for example, a chiral enamine or imine, would then undergo a diastereoselective reduction. The steric influence of the auxiliary directs the hydride attack to one face of the molecule, preferentially forming one diastereomer. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched 3-aminopyrrolidine, which can then be N-benzylated. Pseudoephenamine, for example, has proven to be highly effective in controlling stereochemistry, particularly in alkylation reactions to form quaternary carbon centers, and its derivatives are often crystalline, which facilitates purification. nih.gov

Table 1: Example of Diastereoselective Alkylation using a Chiral Auxiliary This table illustrates the effectiveness of a chiral auxiliary in a representative alkylation reaction, a key step in many synthetic pathways.

Substrate Chiral Auxiliary Electrophile Diastereomeric Ratio (dr)
α-alkyl-α,β-unsaturated amide (1S,2S)-Pseudoephenamine Methyl Iodide >95:5
α,α-disubstituted amide (1S,2S)-Pseudoephenamine Benzyl (B1604629) Bromide >98:2

Data derived from studies on pseudoephenamine as a chiral auxiliary. nih.gov

Catalytic Enantioselective Methodologies

Catalytic methods offer a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.

Transition metal catalysis is a cornerstone of modern asymmetric synthesis. For the preparation of this compound, a key strategy involves the asymmetric hydrogenation of a prochiral enamine or the reductive amination of a ketone precursor. Catalysts based on rhodium, ruthenium, and iridium, featuring chiral phosphine (B1218219) ligands, are commonly used.

For example, a 1-benzylpyrrolidin-3-one can undergo reductive amination in the presence of a chiral catalyst and a suitable amine source. Alternatively, an N-benzyl-protected 3-amino-1-pyrroline could be subjected to asymmetric hydrogenation. The chiral ligand coordinates to the metal center, creating a chiral environment that forces the substrate to bind in a specific orientation, leading to the preferential formation of the (S)-enantiomer. Dirhodium-catalyzed intramolecular nitrene insertion into C-H bonds represents another advanced method for creating N-unprotected pyrrolidines with high regio- and diastereoselectivity. organic-chemistry.org

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis. rsc.org Chiral amines, particularly derivatives of proline, are highly effective organocatalysts for the enantioselective formation of the pyrrolidine ring. mdpi.com

The synthesis of a substituted pyrrolidine ring can be achieved through various organocatalytic cascade reactions. For example, a Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral proline derivative, can generate a γ-nitro aldehyde intermediate. This intermediate can then undergo intramolecular reductive amination or cyclization/elimination sequences to form a functionalized pyrrolidine ring with high enantioselectivity. mdpi.com The catalyst, typically a secondary amine, activates the carbonyl compound by forming a nucleophilic enamine, while its chiral scaffold directs the subsequent bond-forming step. mdpi.com

Table 2: Organocatalyzed Asymmetric Michael Addition for Pyrrolidine Precursor Synthesis This table shows representative results for the organocatalytic synthesis of γ-nitroketones, which are versatile precursors to substituted pyrrolidines.

Ketone Nitroalkene Organocatalyst Yield (%) Enantiomeric Excess (ee %)
Cyclohexanone β-Nitrostyrene (S)-Proline-based sulfonimide 95 98
Acetone 2-Nitro-1-phenylpropene Diarylprolinol ether 90 99

Data based on typical proline-derived organocatalyst performance. mdpi.com

The "borrowing hydrogen" (BH) or "hydrogen auto-transfer" methodology is an elegant and sustainable strategy for forming C-N bonds. csic.es This process, typically catalyzed by iridium or ruthenium complexes, allows alcohols to serve as alkylating agents, with water being the only byproduct. nih.govorganic-chemistry.org

In the context of synthesizing this compound, a BH approach could start from a chiral amino diol. The catalyst first dehydrogenates one of the alcohol groups to form an aldehyde. This intermediate then undergoes intramolecular condensation with the amine to form a cyclic iminium ion. Finally, the metal hydride species, which was formed during the initial dehydrogenation step, reduces the iminium ion to yield the chiral pyrrolidine ring. csic.esnih.gov This process is highly atom-economical and avoids the use of stoichiometric activating agents or reductants. The use of a chiral amine-derived iridacycle complex has been shown to provide enantioenriched pyrrolidines directly from racemic diols and primary amines. organic-chemistry.org

Table 3: Compounds Mentioned in this Article

Compound Name
This compound
1-Benzylpyrrolidin-3-one
3-amino-1-pyrroline
Acetone
Benzyl Bromide
Cyclohexanone
L-aspartic acid
L-glutamic acid
L-proline
L-hydroxyproline
Methyl Iodide
β-Nitrostyrene
2-Nitro-1-phenylpropene
(1S,2S)-Pseudoephenamine

Diastereoselective Approaches and Resolution Techniques

The establishment of the correct stereochemistry at the C3 position of the pyrrolidine ring is a critical challenge in the synthesis of this compound. Diastereoselective strategies and the resolution of racemic mixtures are two primary approaches to achieve high enantiomeric purity.

Diastereoselective conjugate addition reactions, particularly the aza-Michael addition, represent a powerful tool for the stereocontrolled formation of the pyrrolidine ring. rsc.orgntu.edu.sgresearchgate.net This intramolecular reaction involves the addition of a nitrogen nucleophile to an activated alkene, leading to the formation of a new carbon-nitrogen bond and the cyclized product. rsc.org The stereochemical outcome of the reaction can often be controlled by the existing stereocenters in the acyclic precursor or by the use of chiral auxiliaries or catalysts.

For instance, the intramolecular aza-Michael addition of an aminofluorovinylsulfone has been shown to proceed with unexpected diastereoselectivity, preferentially yielding the anti-N-benzylpyrrolidine sulfone. nih.gov This approach opens a new avenue for the synthesis of substituted pyrrolidine derivatives. The stereoselectivity in double aza-Michael additions has also been studied, providing access to 2,5-disubstituted piperidinones, which are structurally related to pyrrolidines. ntu.edu.sg The asymmetric intramolecular aza-Michael reaction is a particularly effective method for generating nitrogen-containing heterocycles with nitrogen-substituted stereocenters. researchgate.net

Reaction TypeKey FeatureStereochemical OutcomeReference
Intramolecular Aza-Michael AdditionAddition of a nitrogen nucleophile to an activated alkene.Can be highly diastereoselective, controlled by existing stereocenters or chiral auxiliaries. rsc.orgntu.edu.sgresearchgate.net
Intramolecular Aza-Michael Addition of AminofluorovinylsulfoneUnexpected diastereoselectivity.Preferential formation of the anti-N-benzylpyrrolidine sulfone. nih.gov

When a stereoselective synthesis is not readily achievable, the resolution of a racemic mixture of N-benzylpyrrolidin-3-amine is a viable strategy to obtain the desired (3S)-enantiomer. This can be accomplished through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

A common method for determining the enantiomeric purity of chiral primary amines involves derivatization with a chiral reagent to form diastereomers that can be distinguished by analytical techniques such as NMR spectroscopy. nih.gov For example, condensation of a chiral primary amine with 2-formylphenylboronic acid and an enantiopure binaphthol derivative creates a mixture of diastereoisomeric iminoboronate esters. The ratio of these diastereomers, and thus the enantiomeric purity of the original amine, can be determined by integrating the well-resolved signals in their ¹H NMR spectra. nih.gov

Novel Synthetic Routes to Pyrrolidine and Benzylpyrrolidinamine Frameworks

Beyond traditional methods, several novel synthetic strategies have been developed to construct the core pyrrolidine and N-benzylpyrrolidin-3-amine structures with high efficiency and stereocontrol.

Intramolecular cyclization reactions are a cornerstone of pyrrolidine synthesis. researchgate.netdiva-portal.org Radical cyclizations, particularly 5-exo-trig reactions, are highly effective for forming five-membered rings. diva-portal.orgdiva-portal.org The diastereoselectivity of these reactions can be influenced by the choice of nitrogen protecting group. diva-portal.org For example, a diphenylphosphinoyl protecting group can direct the cyclization to be highly cis-selective, while the absence of a protecting group can favor the trans-diastereomer. diva-portal.org

The intramolecular aza-Michael addition, as previously discussed, is another powerful cyclization strategy. rsc.orgntu.edu.sgresearchgate.net This reaction can be part of a cascade sequence, where the initial aza-Michael adduct undergoes a subsequent intramolecular cyclization to form a stable five-membered pyrrolidone ring. nih.gov

Cyclization MethodKey Intermediate/Reaction TypeControlling Factors for StereoselectivityReference
Radical Cyclization5-exo-trig cyclizationNitrogen protecting group, reaction temperature diva-portal.orgdiva-portal.org
Intramolecular Aza-Michael AdditionNitrogen nucleophile addition to an activated alkeneExisting stereocenters, chiral auxiliaries rsc.orgntu.edu.sgresearchgate.net

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is a key step in many syntheses of substituted pyrrolidines. researchgate.netnih.gov This reaction involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. The stereochemical outcome can often be controlled by the choice of reducing agent and the steric environment of the carbonyl and amine components.

For instance, a highly stereoselective reductive amination has been developed using an in situ generated sodium acyloxyborohydride, achieving high yields and diastereomeric excesses in the synthesis of aminosteroids. researchgate.net This methodology can be applied to the synthesis of chiral amines like this compound. Protecting-group-free methods for the reductive amination of aldehydes to primary amines have also been developed, offering a more efficient synthetic route. nih.gov

The ring-opening of strained cyclic precursors, such as epoxides, provides an alternative and often stereospecific route to functionalized pyrrolidines. nih.govrsc.org The nucleophilic attack on an epoxide can proceed with high regioselectivity and stereoselectivity, transferring the stereochemistry of the epoxide to the final product.

The ring-opening of vinyl epoxides with amines, followed by ring-closing metathesis, is an efficient method for preparing poly-functionalized pyrrolidines. thieme-connect.com Furthermore, the intramolecular ring-opening of epoxides by pendant nucleophiles, such as sulfamates, can afford cyclic intermediates that serve as synthons for further transformations into pyrrolidine derivatives. nih.gov For example, a tosylate substrate can undergo tandem nucleophilic attacks to form a pyrrolidine in a single transformation. nih.gov The aza-Payne rearrangement of 2,3-aziridin-1-ols can lead to epoxy amines, which can then undergo further reactions to yield pyrrolidines. organic-chemistry.org

** 3s N Benzylpyrrolidin 3 Amine As a Chiral Building Block in Complex Molecular Synthesis**

Role in the Construction of Structurally Diverse Nitrogen Heterocycles

The inherent chirality and functionality of (3S)-N-benzylpyrrolidin-3-amine make it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Its stereocenter provides a foundation for creating enantiomerically pure target molecules, which is of paramount importance in medicinal chemistry and materials science.

Synthesis of Substituted Pyrrolidine (B122466) and Piperidine (B6355638) Derivatives

The pyrrolidine ring is a prevalent structural motif in a vast array of natural products and pharmaceutical agents. beilstein-journals.org this compound serves as a foundational element for creating more complex substituted pyrrolidine derivatives. The primary amine at the C3 position can be readily functionalized through various chemical transformations, such as acylation, alkylation, or reductive amination, to introduce diverse substituents. These modifications are key to tuning the biological activity and physical properties of the resulting molecules. General synthetic strategies for producing substituted pyrrolidines often involve intramolecular cyclization of amines and alkenes or radical-mediated amine cyclization. nih.gov

Furthermore, the pyrrolidine scaffold can be elaborated into piperidine derivatives, another critical class of nitrogen heterocycles. beilstein-journals.org While not a direct conversion, synthetic pathways that utilize pyrrolidine-based precursors can lead to the formation of the six-membered piperidine ring through ring-expansion methodologies or multi-step sequences involving ring-opening and subsequent re-cyclization. A variety of synthetic approaches to piperidines have been investigated, including nucleophilic substitution and reductive amination. beilstein-journals.org The development of efficient methods for synthesizing these heterocyclic amines remains an active area of research due to their importance as structural motifs in biologically active compounds. beilstein-journals.org

Preparation of Chiral Iminosugars and Analogues for Research

Iminosugars are carbohydrate mimics in which the endocyclic oxygen atom has been replaced by a nitrogen atom. These compounds are of significant interest as they often act as potent inhibitors of glycosidases, enzymes that process carbohydrates. nih.gov The five-membered iminocyclitols, also known as pyrrolidine iminosugars, have demonstrated excellent inhibitory activity toward these enzymes. nih.gov

The chiral nature of this compound makes it an ideal starting point for the asymmetric synthesis of pyrrolidine-based iminosugar analogues. The synthesis of multivalent pyrrolidine iminosugars has been reported, starting from precursors that can be reacted with benzylamine (B48309). nih.gov These synthetic routes often involve classical amide coupling reactions followed by deprotection steps to yield the final target iminosugars. nih.gov The resulting analogues are used as research tools to study the function of carbohydrate-processing enzymes and to explore potential therapeutic interventions for diseases involving glycosidase activity.

Intermediate in the Synthesis of Ligands for Chemical Biology Research

The defined stereochemistry and versatile functional handles of this compound make it a valuable intermediate for synthesizing sophisticated molecular probes and ligands. These molecules are designed to interact with specific biological targets, such as receptors and enzymes, enabling detailed investigation of their functions.

Precursor for Receptor-Targeting Ligands

The this compound core is a key structural component in the development of ligands that target specific neurotransmitter receptors. For instance, a series of N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides have been synthesized and shown to bind with high affinity to human dopamine (B1211576) D4 (hD4) and serotonin 5-HT2A receptors. nih.govebi.ac.uk Several compounds in this series displayed significant selectivity for these receptors over the dopamine D2 (hD2) and α1 adrenergic receptors. nih.govebi.ac.uk The synthesis involves coupling the amine functionality of the pyrrolidine ring with a substituted benzoyl chloride to form the final amide-containing ligands.

Compound ClassTarget ReceptorsKey Structural Feature
N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamidesDopamine D4 (hD4), Serotonin 5-HT2ABenzamide linkage to the 3-amino position of the pyrrolidine ring

This table summarizes the use of the this compound scaffold in creating receptor-targeting ligands.

Synthesis of Modulators for Enzyme Systems (e.g., Kinase Inhibitors for Research Probes)

Kinases are a critical class of enzymes that regulate a wide range of cellular processes by catalyzing the phosphorylation of proteins and other biomolecules. ed.ac.uk Dysregulated kinase activity is implicated in numerous diseases, making kinase inhibitors a major focus of drug discovery. ed.ac.uk The pyrrolidine scaffold is a common feature in many kinase inhibitors.

This compound serves as an important intermediate in the synthesis of such modulators. For example, analogues of N-(1-Benzyl-3-pyrrolidyl)-N-(5-isoquinolyl)amine have been studied as potent inhibitors of Rho kinase. nih.gov In this work, the structure-activity relationship was explored by modifying the pyrrolidine core to optimize inhibitory potency. nih.gov A systematic exploration of the 3-position of the pyrrolidine ring led to the discovery of a novel 3(S)-thiomethyl pyrrolidine analog that functions as a potent ERK1/2 inhibitor with improved pharmacokinetic properties. nih.gov These examples demonstrate how the (3S)-pyrrolidine core, derived from intermediates like this compound, is used to construct highly specific enzyme inhibitors for research and potential therapeutic development.

Kinase TargetCompound ScaffoldRole of Pyrrolidine Moiety
Rho kinaseN-(1-Benzyl-3-pyrrolidyl)-N-(5-isoquinolyl)amineCore scaffold for optimizing enzyme inhibition and cell migration activity. nih.gov
ERK1/23(S)-thiomethyl pyrrolidineChiral scaffold at the 3-position, crucial for improving pharmacokinetic properties. nih.gov

This table highlights the application of the (3S)-pyrrolidine structure in the design of specific kinase inhibitors.

Application in Multi-Component Reactions and Combinatorial Chemistry for Library Generation

Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. nih.gov This high degree of atom economy and efficiency makes MCRs exceptionally well-suited for combinatorial chemistry, where the goal is to rapidly generate large libraries of diverse small molecules for high-throughput screening.

This compound is an excellent building block for MCRs. Its primary amine functionality allows it to participate in classic MCRs such as the Ugi and Passerini reactions. By systematically varying the other components in the reaction—such as an aldehyde, a carboxylic acid, and an isocyanide in the case of the Ugi reaction—a vast library of complex molecules can be generated from a single chiral precursor. Each member of the library retains the core (3S)-pyrrolidine scaffold, ensuring that the stereochemical information is embedded in the final products. This approach allows for the rapid exploration of chemical space around a privileged chiral core, accelerating the discovery of new biologically active compounds. The principle of ligating reactive partners through MCRs has been successfully employed to create new heterocyclic compounds for drug discovery. nih.gov

Facilitating the Synthesis of Bioactive Molecule Scaffolds for Research Purposes

The inherent structural and stereochemical properties of the pyrrolidine ring make it a highly valued scaffold in medicinal chemistry and drug discovery. nih.govresearchgate.net Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, which is critical for optimizing interactions with biological targets. nih.govresearchgate.net The chirality of building blocks like this compound is particularly significant, as the specific spatial orientation of substituents can lead to distinct biological profiles due to differential binding modes with enantioselective proteins such as enzymes and receptors. nih.govresearchgate.net This principle is fundamental in the design of targeted therapeutic agents.

The (S)-3-aminopyrrolidine core, a key feature of this compound, has been identified as a promising scaffold for developing novel kinase inhibitors. nih.gov Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. ed.ac.uk Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research. ed.ac.uk

Research into dual inhibitors targeting both Abl and Phosphatidylinositol 3-Kinases (PI3K) has utilized the (S)-3-aminopyrrolidine scaffold. nih.gov This approach is based on the rationale that inhibiting both kinases could lead to improved preclinical effects. nih.gov A series of compounds were synthesized and tested for their cytotoxicity against the K562 chronic myelogenous leukemia (CML) cell line, as well as their inhibitory activity against Abl and PI3K kinases. nih.gov Molecular docking studies suggested that these compounds could bind to both kinases, and their cytotoxic effects were attributed to the collective inhibition of both targets. nih.gov

Table 1: Bioactivity of (S)-3-Aminopyrrolidine Based Kinase Inhibitors
CompoundBiological TargetActivity/Findings
Derivatives of (S)-3-aminopyrrolidineAbl and PI3K KinasesDemonstrated promising cytotoxicity against K562 leukemia cells with moderate inhibition of both kinases. nih.gov
Compound 5k (specific derivative)Abl and PI3K KinasesMolecular docking confirmed binding with both Abl and PI3K. Weaker binding with Abl compared to Imatinib was consistent with its lower kinase inhibitory rates. nih.gov

In a different therapeutic area, the N-benzylpyrrolidin-3-amine scaffold has been instrumental in the development of selective dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors (SNRIs). nih.gov These agents are of interest for treating conditions like depression and anxiety. A series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines were synthesized and evaluated. nih.gov The research focused on achieving potent dual inhibition while minimizing off-target effects, such as inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme, to ensure a better safety profile. The study successfully identified analogues with good metabolic stability in human in vitro tests and a high degree of ligand selectivity. nih.gov

Table 2: N-Benzylpyrrolidin-3-Amine Derivatives as Dual Serotonin/Noradrenaline Reuptake Inhibitors
Compound SeriesBiological TargetKey Research Findings
N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-aminesSerotonin (5-HT) and Noradrenaline (NA) TransportersAchieved selective dual inhibition of 5-HT and NA reuptake. nih.gov
Analogue 12b5-HT/NA Transporters, CYP2D6Identified as having weak CYP2D6 inhibition, good human in vitro metabolic stability, and wide ligand selectivity. nih.gov

These examples underscore the utility of this compound and its core aminopyrrolidine structure as a versatile chiral building block. Its stereochemically defined framework allows medicinal chemists to construct complex molecular architectures with precise three-dimensional orientations, facilitating the synthesis of potent and selective bioactive scaffolds for a wide range of research purposes. nih.govosi.lv

Investigation of 3s N Benzylpyrrolidin 3 Amine in Chiral Catalysis and Ligand Design

Development of (3S)-N-benzylpyrrolidin-3-amine Derivatives as Chiral Ligands

Ligand Scaffold Design for Asymmetric Catalysis

The design of effective chiral ligands from pyrrolidine-based structures is a well-established strategy in asymmetric catalysis. nih.gov The rigidity of the five-membered ring helps to create a well-defined chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity. The substituents on the pyrrolidine (B122466) ring can be systematically varied to fine-tune the steric and electronic properties of the ligand, thereby influencing the outcome of the catalytic reaction.

In the hypothetical design of ligands from This compound , the primary and secondary amine functionalities would serve as key coordination points. The benzyl (B1604629) group on the ring nitrogen could provide additional steric bulk, potentially influencing the spatial arrangement of other coordinating groups and the substrate. The amine at the C3 position could be readily functionalized, for instance, by reaction with phosphines, to create bidentate P,N-ligands, a class of ligands known for its effectiveness in a variety of catalytic transformations.

Coordination Chemistry with Transition Metals (e.g., Palladium, Iridium, Rhodium, Nickel)

The coordination of pyrrolidine-based ligands to transition metals like palladium, iridium, rhodium, and nickel is central to their function as catalysts. The nitrogen atoms of the pyrrolidine ring and its substituents can act as Lewis bases, donating electron pairs to the metal center to form stable complexes.

Palladium: Chiral P,N-ligands are widely used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. nih.gov The ligand coordinates to the palladium center, creating a chiral pocket that directs the incoming nucleophile to one of the two enantiotopic faces of the π-allyl intermediate.

Iridium and Rhodium: These metals, when complexed with chiral ligands, are particularly effective for asymmetric hydrogenation and transfer hydrogenation reactions. rsc.orgnih.gov For instance, iridium complexes with chiral P,N-ligands have been successfully employed in the asymmetric hydrogenation of various unsaturated compounds. nih.gov Rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines has also been reported, leading to the formation of 3-arylpyrrolidines with high enantioselectivity. nih.gov

Nickel: Nickel catalysts, often in combination with chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, are increasingly used in asymmetric cross-coupling reactions. nih.govnih.gov The design of ligands for nickel catalysis is an active area of research, with a focus on tuning the ligand's steric and electronic properties to achieve high reactivity and selectivity. ucla.edu

Due to the absence of specific studies on This compound , detailed coordination data for its complexes with these metals is not available.

Performance in Asymmetric Transformations

The performance of a chiral ligand is ultimately judged by its ability to induce high enantioselectivity and yield in a given asymmetric reaction.

Enantioselective C-C Bond Forming Reactions

Enantioselective carbon-carbon bond forming reactions are fundamental in organic synthesis. Chiral pyrrolidine-based ligands have been instrumental in the development of many such reactions. For example, palladium complexes of chiral phosphine-containing pyrrolidine ligands are effective in asymmetric [3+2] cycloadditions of trimethylenemethane with imines to produce chiral pyrrolidines. nih.gov Nickel-catalyzed asymmetric reductive cross-coupling reactions of α-chloroesters with aryl iodides have also been achieved with high enantioselectivity using chiral BiOX ligands. nih.gov

A hypothetical application of a ligand derived from This compound in a palladium-catalyzed asymmetric three-component reaction could lead to the synthesis of α-arylglycine derivatives. frontiersin.orgnih.gov However, without experimental data, its efficacy remains speculative.

Stereoselective Functional Group Interconversions

Stereoselective functional group interconversions, such as asymmetric hydrogenation, are crucial for the synthesis of chiral alcohols and amines. Iridium and rhodium catalysts bearing chiral ligands are the workhorses for these transformations. For example, iridium-catalyzed asymmetric transfer hydrogenation of ketones in water using TsDPEN as a chiral ligand can afford chiral alcohols with up to 99% ee. nih.gov Similarly, rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral drugs. rsc.org

While ligands derived from the broader class of chiral amines are used, no specific performance data for ligands based on This compound in such reactions has been reported.

Mechanistic Studies of Ligand-Catalyst Interactions and Enantiocontrol

Understanding the mechanism of a catalytic reaction is key to rational ligand design and optimization. Mechanistic studies often involve a combination of experimental techniques (e.g., NMR spectroscopy, X-ray crystallography) and computational modeling.

For asymmetric reactions catalyzed by transition metal complexes of chiral ligands, the origin of enantioselectivity is often attributed to the specific interactions between the substrate and the chiral catalyst in the transition state. The steric and electronic properties of the ligand create a chiral environment that favors one transition state over the other, leading to the preferential formation of one enantiomer of the product.

For instance, in rhodium-catalyzed asymmetric hydrogenation with unsymmetrical P-chirogenic bisphosphine ligands, the high enantioselectivity is attributed to repulsive interactions between the substrate's functional groups and the bulky substituents on the ligand. nih.gov Mechanistic insights into nickel-catalyzed cross-coupling reactions highlight the diverse pathways accessible to nickel, including those involving Ni(I) and Ni(III) intermediates, which are influenced by the nature of the ligand. sci-hub.se

Given the lack of catalytic applications for This compound , no mechanistic studies detailing its interaction with metal catalysts or the principles of enantiocontrol in its hypothetical catalytic systems have been published.

Chemical Reactivity and Derivatization Studies of 3s N Benzylpyrrolidin 3 Amine

Reactions at the Primary Amine Moiety

The primary amine group at the C-3 position of the pyrrolidine (B122466) ring is a key site for various nucleophilic reactions, allowing for the introduction of a wide array of substituents.

N-Alkylation and Reductive Alkylation

N-alkylation of the primary amine introduces alkyl groups, further functionalizing the molecule. Direct alkylation can be achieved using alkyl halides. However, a more controlled and common method is reductive alkylation (also known as reductive amination). This process involves the reaction of the primary amine with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). This method is highly efficient for creating new carbon-nitrogen bonds.

For instance, the reaction of a primary amine with an aldehyde in the presence of a suitable reducing agent will yield a secondary amine. If a ketone is used, a secondary amine is also formed. Further reaction can lead to the formation of a tertiary amine. The choice of reducing agent is crucial; for example, sodium cyanoborohydride is effective because it selectively reduces the iminium ion intermediate in the presence of the carbonyl starting material.

Table 1: Examples of Reductive Alkylation Reactions
Carbonyl CompoundReducing AgentProductReference
FormaldehydeSodium triacetoxyborohydride(3S)-N-benzyl-N-methylpyrrolidin-3-amine
AcetoneSodium cyanoborohydride(3S)-N-benzyl-N-isopropylpyrrolidin-3-amine
BenzaldehydeSodium borohydride(3S)-N-benzyl-N'-benzylpyrrolidin-3-amine

Amidation and Acylation Reactions

The primary amine of (3S)-N-benzylpyrrolidin-3-amine readily undergoes amidation with carboxylic acids and acylation with acyl chlorides or anhydrides to form the corresponding amides. These reactions are fundamental in peptide synthesis and for introducing acyl groups that can alter the electronic and steric properties of the molecule.

Direct amidation with a carboxylic acid often requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Acylation with acyl chlorides is typically a more vigorous reaction and is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 2: Examples of Amidation and Acylation Reactions
ReagentReaction TypeProductReference
Acetic AnhydrideAcylationN-((3S)-1-benzylpyrrolidin-3-yl)acetamide
Benzoyl ChlorideAcylationN-((3S)-1-benzylpyrrolidin-3-yl)benzamide
Propanoic acid with DCCAmidationN-((3S)-1-benzylpyrrolidin-3-yl)propanamide

Modifications of the Pyrrolidine Nitrogen

The tertiary nitrogen within the pyrrolidine ring, bearing the benzyl (B1604629) group, can also be chemically modified. This often involves the removal of the benzyl group and subsequent introduction of other substituents or protecting groups.

Introduction of Protecting Groups and their Cleavage

In multi-step syntheses, it is often necessary to protect one of the amine groups to achieve selective reaction at the other. The benzyl group on the pyrrolidine nitrogen can be considered a protecting group itself, which can be removed via catalytic hydrogenation. Following debenzylation, a variety of other protecting groups can be introduced. Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The introduction of a Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O), while the Cbz group is introduced using benzyl chloroformate. The choice of protecting group depends on the desired stability and the conditions required for its subsequent removal. Boc groups are typically cleaved under acidic conditions, whereas Cbz groups are removed by hydrogenolysis.

Formation of N-Substituted Pyrrolidine Derivatives

After removal of the N-benzyl group, the resulting secondary amine can be functionalized in numerous ways. This allows for the synthesis of a diverse library of N-substituted pyrrolidine derivatives. Reactions at this position can include alkylation, acylation, and the formation of ureas and thioureas through reaction with isocyanates and isothiocyanates, respectively.

Functionalization of the Pyrrolidine Ring System

Direct functionalization of the carbon skeleton of the pyrrolidine ring in this compound is more challenging due to the lower reactivity of the C-H bonds compared to the N-H bonds of the primary amine. However, strategies exist for the introduction of substituents onto the pyrrolidine ring. These methods often involve multi-step sequences starting from a more functionalized pyrrolidine precursor. The development of C-H activation methodologies may provide more direct routes to functionalize the pyrrolidine ring in the future. The pyrrolidine ring is a versatile scaffold, and its functionalization can lead to compounds with interesting stereochemical and electronic properties.

Introduction of Additional Stereocenters or Functional Groups

The inherent chirality of this compound makes it an attractive starting material for the synthesis of more complex chiral molecules. The introduction of additional stereocenters and functional groups can be achieved through various synthetic strategies, often leveraging the existing stereocenter to direct the stereochemical outcome of subsequent reactions.

One common approach involves the acylation of the 3-amino group, followed by further transformations. For instance, the reaction of this compound with various acylating agents can introduce a wide range of functional groups. These amide derivatives can then undergo further reactions, such as alkylation or aldol (B89426) condensations, to introduce new stereocenters. The stereoselectivity of these reactions is often influenced by the chiral environment provided by the (3S)-pyrrolidine ring.

Another strategy involves the use of this compound as a chiral auxiliary. In this role, the compound is temporarily incorporated into a molecule to direct a stereoselective reaction, after which it is cleaved and can potentially be recovered. For example, it can be used in the synthesis of optically active amino acids.

Detailed research has demonstrated the utility of this scaffold in creating diverse molecular architectures. The following table summarizes examples of derivatization to introduce new functional groups and stereocenters.

ReactantReagents and ConditionsProductKey TransformationReference
This compound(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, Nickel Nitrate, Sodium MethoxideChiral amino acid precursorFormation of a nickel complex for asymmetric amino acid synthesis
This compound derivativeAcyl chloride, n-ButyllithiumN-acylated oxazolidinoneAcylation for use in stereoselective aldol reactions wikipedia.org

Regioselective and Stereoselective Transformations on the Ring

Modifications directly on the pyrrolidine ring of this compound can lead to a variety of structurally diverse compounds. Achieving regioselectivity and stereoselectivity in these transformations is crucial for synthesizing specific target molecules.

One area of focus is the functionalization of the carbon atoms of the pyrrolidine ring. While direct C-H functionalization can be challenging, the existing functional groups can be used to direct reactions to specific positions. For example, the amino group at C-3 can influence the reactivity of the adjacent C-2 and C-4 positions.

1,3-dipolar cycloaddition reactions represent a powerful tool for constructing highly substituted pyrrolidine rings with control over stereochemistry nih.gov. In this approach, an azomethine ylide can be generated in situ, which then reacts with a dipolarophile to form a new pyrrolidine ring or fuse a new ring to the existing one. The stereochemical outcome of these reactions is often highly dependent on the nature of the reactants and the reaction conditions nih.gov.

The following table provides examples of regioselective and stereoselective transformations on the pyrrolidine ring.

Starting MaterialReagents and ConditionsProductKey TransformationReference
Acyclic precursorNaH, DMF, room temperatureBoc-protected pyrrolidineIntramolecular cyclization to form the pyrrolidine ring nih.gov
Formylpyrazole, N-substituted maleimide, Glycine derivativeDomino process via 1,3-dipolar cycloadditionPyrazolylpyrrolizine and Pyrazolylpyrrolidine derivativesDiastereoselective synthesis of fused and substituted pyrrolidines nih.gov

Reactions Involving the Benzyl Substituent

The N-benzyl group in this compound serves as a common protecting group for the pyrrolidine nitrogen. Its removal, or debenzylation, is a key step in many synthetic sequences to liberate the secondary amine for further functionalization or to obtain the final target molecule.

Catalytic hydrogenation is the most frequently employed method for N-debenzylation. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst), under a hydrogen atmosphere. The reaction conditions can be tuned to achieve efficient debenzylation without affecting other functional groups in the molecule. For instance, the addition of an acid, such as acetic acid, has been shown to facilitate the debenzylation of N-benzyl groups in related pyrrolidine derivatives nih.gov.

Oxidative debenzylation offers an alternative to hydrogenation, particularly when the molecule contains functional groups that are sensitive to reduction. Reagents such as ceric ammonium nitrate (CAN) can chemoselectively remove the N-benzyl group in the presence of other sensitive functionalities rsc.org. Laccase-mediated aerobic oxidation in an aqueous medium also provides a green chemistry approach for the debenzylation of N-benzylated primary and secondary amines uniovi.es.

The following table summarizes various methods for the debenzylation of N-benzylpyrrolidine derivatives.

SubstrateReagents and ConditionsProductKey TransformationReference
N-Boc, N-Benzyl double protected 2-aminopyridinomethylpyrrolidine20% Pd(OH)₂/C, H₂, EtOH, 60 °C, with 1.5 equiv. Acetic AcidN-Boc protected 2-aminopyridinomethylpyrrolidineAcid-facilitated catalytic hydrogenation nih.gov
N-benzyl tertiary aminesAqueous Ceric Ammonium Nitrate (CAN)Corresponding secondary amineChemoselective oxidative debenzylation rsc.org
N-benzylated primary aminesLaccase from Trametes versicolor, TEMPO, Oxygen, Aqueous mediumDeprotected primary amineEnzymatic aerobic oxidative debenzylation uniovi.es
N-benzyl heterocyclesKOtBu, DMSO, O₂Debenzylated heterocycleBase-mediated aerobic debenzylation researchgate.net

Advanced Characterization and Computational Studies of 3s N Benzylpyrrolidin 3 Amine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

The definitive identification and characterization of (3S)-N-benzylpyrrolidin-3-amine and its analogs rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecule's three-dimensional structure, connectivity of atoms, and the presence of functional groups, while also serving as crucial tools for assessing the purity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure and stereochemistry of chiral compounds like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to assign the signals of all protons and carbons in the molecule. ipb.pt

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, are particularly powerful for establishing the relative stereochemistry of derivatives. For instance, in related heterocyclic systems, the observation of NOE correlations in NOESY spectra allows for the clear assignment of cis and trans configurations. ipb.pt The magnitude of proton-proton coupling constants (J-values) within the pyrrolidine (B122466) ring also provides critical information for stereochemical assignments.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and elemental composition of this compound. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the compound's molecular weight. For this compound, the expected molecular weight is approximately 176.26 g/mol . chemsrc.combldpharm.com High-resolution mass spectrometry (HRMS) can further confirm the molecular formula, C₁₁H₁₆N₂, by providing a highly accurate mass measurement. nih.gov Fragmentation patterns observed in the mass spectrum offer additional structural information, helping to piece together the connectivity of the benzyl (B1604629) and pyrrolidine fragments.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is utilized to identify the functional groups present in this compound. tubitak.gov.tr

Key vibrational modes for this compound include:

N-H Stretching: Primary amines (R-NH₂) typically show two characteristic stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines is typically observed in the 1250-1020 cm⁻¹ range. orgchemboulder.com For aromatic amines, this band appears at a higher frequency, between 1335-1250 cm⁻¹. orgchemboulder.com

N-H Bending: A notable N-H bending vibration for primary amines is found in the 1650-1580 cm⁻¹ region. orgchemboulder.com

N-H Wagging: A broad band resulting from N-H wagging in primary and secondary amines can be seen between 910-665 cm⁻¹. orgchemboulder.com

The gas-phase IR spectrum of (3S)-(+)-1-Benzyl-3-aminopyrrolidine has been documented and is available through the NIST WebBook. nist.gov The combined application of IR and Raman spectroscopy provides complementary information for a comprehensive vibrational analysis. nih.govresearchgate.net

Chiral Analytical Methods for Enantiomeric Excess Determination

Ensuring the enantiomeric purity of a chiral compound like this compound is critical. Chiral analytical methods are employed to separate and quantify the enantiomers, thereby determining the enantiomeric excess (e.e.) of the desired (S)-enantiomer.

Chiral Chromatography (HPLC, GC)

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used techniques for separating enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

For amines that lack a strong chromophore for UV detection in HPLC, a pre-column derivatization step can be employed. This involves reacting the amine with a suitable agent to introduce a chromophore, making it detectable. nih.gov For instance, a method developed for a similar compound, piperidin-3-amine, involved derivatization with para-toluene sulfonyl chloride. nih.gov The choice of the chiral column and the mobile phase composition are critical for achieving optimal separation of the enantiomers. nih.gov

Optical Rotation and Circular Dichroism

Optical rotation is a fundamental property of chiral molecules that causes the rotation of the plane of polarized light. The specific rotation, [α]D, is a characteristic physical constant for a given enantiomer under specific conditions (e.g., temperature, solvent, and concentration). For this compound, the "(+)" designation in some literature indicates that it rotates plane-polarized light in the dextrorotatory direction. nist.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. It provides more detailed stereochemical information than optical rotation and can be used to determine the absolute configuration and conformational features of chiral molecules. The CD spectrum provides a unique fingerprint for each enantiomer, which can be used for both qualitative and quantitative analysis.

X-ray Crystallography for Absolute Stereochemistry Determination

The definitive determination of the absolute configuration of a chiral molecule is paramount for understanding its biological activity and chemical reactivity. X-ray crystallography stands as the gold standard for this purpose. purechemistry.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The way X-rays are scattered by the electrons in the crystal allows for the creation of a detailed three-dimensional map of the electron density, which in turn reveals the precise spatial arrangement of every atom in the molecule. purechemistry.org

For chiral molecules, the determination of the absolute stereochemistry is often achieved using anomalous dispersion, also known as the Bijvoet method. researchgate.netnih.gov This effect occurs when the X-ray energy is close to the absorption edge of a heavier atom within the crystal structure, causing a measurable difference in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). nih.gov This difference allows for the unambiguous assignment of the absolute configuration of the chiral centers.

While a specific crystal structure for this compound is not publicly available, the technique has been widely applied to determine the absolute configuration of related chiral amines and pyrrolidine derivatives. acs.org For instance, the absolute configuration of chiral amines can be determined by derivatizing them with a chiral auxiliary of known stereochemistry and then performing X-ray crystallography on the resulting diastereomer. acs.org This approach provides a reliable method to establish the stereochemistry of the original amine.

The general workflow for determining the absolute configuration of a chiral amine derivative using X-ray crystallography is outlined in the table below.

StepDescriptionKey Considerations
1. Crystal Growth Growing a single crystal of the compound of sufficient size and quality.This is often the most challenging step and may require screening various solvents and crystallization conditions.
2. Data Collection Mounting the crystal on a diffractometer and collecting X-ray diffraction data.The presence of a heavy atom is advantageous for determining the absolute configuration via anomalous dispersion. researchgate.net
3. Structure Solution and Refinement Solving the phase problem to obtain an initial structural model and refining it against the experimental data.The final R-value indicates the goodness of fit between the model and the data. vensel.org
4. Absolute Configuration Determination Analyzing the anomalous scattering data (e.g., using the Flack parameter) to assign the absolute stereochemistry. nih.govA Flack parameter close to zero for the correct enantiomer confirms the assignment.

Computational Chemistry and Molecular Modeling Investigations

In concert with experimental techniques, computational chemistry and molecular modeling have become powerful tools for investigating the properties of molecules like this compound and its derivatives at an atomic level of detail. These methods allow for the exploration of molecular properties that may be difficult or impossible to measure experimentally.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of molecules. epstem.netresearchgate.net These calculations solve the Schrödinger equation (or a simplified form) to provide information about molecular orbital energies, charge distributions, and molecular properties.

For a molecule like this compound, QM calculations can predict a variety of properties relevant to its chemical behavior. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding its reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and its tendency to participate in chemical reactions. mdpi.com

While specific DFT studies on this compound are not readily found in the literature, studies on related benzylamine (B48309) and quinoxaline (B1680401) derivatives demonstrate the utility of these methods. dntb.gov.uarsc.org For instance, DFT calculations have been used to analyze the molecular structure, vibrational frequencies (IR spectra), and electronic properties of N-benzyl-3-phenylquinoxalin-2-amine. dntb.gov.ua

A typical set of properties that can be calculated using DFT for a molecule like this compound is presented in the table below.

Calculated PropertySignificance
Optimized Geometry Provides the most stable three-dimensional structure of the molecule.
HOMO/LUMO Energies Indicate the electron-donating and electron-accepting capabilities of the molecule.
HOMO-LUMO Gap Relates to the chemical reactivity and kinetic stability of the molecule.
Mulliken Atomic Charges Describe the distribution of electron density across the atoms in the molecule.
Dipole Moment Provides information about the overall polarity of the molecule.
Simulated IR/NMR Spectra Can be compared with experimental spectra to confirm the structure. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational flexibility and intermolecular interactions of molecules like this compound. nih.gov

MD simulations are particularly useful for understanding how a molecule explores its conformational space. For a flexible molecule containing a pyrrolidine ring and a benzyl group, there are multiple rotatable bonds, leading to a large number of possible conformations. MD simulations can map out the energy landscape of these conformations and identify the most populated and energetically favorable ones. nih.gov

Although specific MD simulation studies on this compound are not prevalent in the literature, the methodology has been extensively applied to study the dynamics of various biomolecules and organic compounds. nih.govrsc.org For example, MD simulations have been used to study the conformational preferences of inhibitors bound to proteins, revealing key interactions that are crucial for their biological activity. nih.gov

The table below outlines the key steps and outcomes of a typical MD simulation study for a flexible molecule.

StepDescriptionInformation Gained
1. System Setup The molecule is placed in a simulation box, typically with a solvent (e.g., water).Prepares the system for simulation.
2. Energy Minimization The system's energy is minimized to remove any steric clashes or unfavorable contacts.Obtains a low-energy starting structure.
3. Equilibration The system is gradually heated and equilibrated under constant temperature and pressure (NVT and NPT ensembles).Allows the system to reach a stable state.
4. Production Run The simulation is run for an extended period to collect data on the molecule's dynamics.Provides trajectories of atomic positions over time.
5. Analysis The trajectories are analyzed to calculate various properties.Conformational changes, intermolecular interactions (e.g., hydrogen bonds), and dynamic behavior.

In Silico Prediction of Chemical Properties Relevant to Synthesis Design

In silico methods, which are computational approaches, are increasingly used to predict the chemical and physical properties of molecules before they are even synthesized. organic-chemistry.org This can be highly beneficial in the design of synthetic routes and for prioritizing target molecules with desirable characteristics.

For a compound like this compound, various properties can be predicted using computational tools. These predictions are often based on the molecule's structure and can be derived from empirical models or more sophisticated quantitative structure-activity relationship (QSAR) models. nih.govnih.gov QSAR models correlate the chemical structure of compounds with their properties, allowing for the prediction of properties for new, unsynthesized molecules. tandfonline.com

While specific in silico predictions for this compound are not widely published, numerous studies on pyrrolidine derivatives have demonstrated the power of these methods. For instance, in silico studies have been used to predict molecular properties and evaluate the drug-like nature of newly synthesized pyrrolidine derivatives. nih.gov Furthermore, QSAR studies on pyrrolidine derivatives have been employed to understand the structural requirements for their biological activities. nih.gov

The following table lists some key chemical properties that can be predicted in silico and their relevance to synthesis and drug design.

Predicted PropertyRelevance to Synthesis and Design
LogP (Octanol-Water Partition Coefficient) A measure of lipophilicity, which influences solubility and permeability. mdpi.com
Polar Surface Area (PSA) Relates to a molecule's ability to permeate cell membranes.
Aqueous Solubility Important for formulation and bioavailability.
Boiling Point Useful for planning purification steps like distillation. chemsrc.com
Drug-likeness Scores Based on rules like Lipinski's Rule of Five, helps to assess the potential of a compound to be an orally active drug.

Future Directions and Emerging Research Opportunities for 3s N Benzylpyrrolidin 3 Amine

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of batch chemical processes to continuous flow systems offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. The integration of (3S)-N-benzylpyrrolidin-3-amine and its derivatives into flow chemistry and automated synthesis platforms represents a significant area for future research.

Recent studies have demonstrated the successful construction of α-chiral pyrrolidine (B122466) libraries using highly diastereoselective continuous flow protocols. rsc.org These methods have achieved high yields and excellent stereocontrol in short reaction times, highlighting the potential for rapid and cost-efficient production of chiral pyrrolidine derivatives. rsc.org Future work could focus on adapting these flow methodologies to synthesize a broader range of functionalized pyrrolidines derived from this compound. A key advantage of flow synthesis is the ability to safely handle hazardous reagents and intermediates, which could enable the exploration of new chemical transformations that are challenging to perform in traditional batch setups.

Table 1: Comparison of Batch vs. Flow Synthesis for Chiral Pyrrolidines

FeatureBatch SynthesisFlow Synthesis
Scalability Often challengingReadily scalable rsc.org
Reaction Time Can be lengthySignificantly shorter (e.g., <150 seconds) rsc.org
Safety Handling of hazardous materials can be riskyImproved safety due to small reaction volumes
Reproducibility Can be variableHigh reproducibility
Process Control More difficult to control preciselyPrecise control over reaction parameters

Exploration in Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The application of this compound in sustainable and green chemistry methodologies is a promising avenue for future research.

One area of focus is the development of more environmentally friendly synthetic routes to the pyrrolidine core itself. This could involve the use of bio-based starting materials or the application of catalytic methods that avoid stoichiometric reagents. For example, boric acid has been investigated as a green catalyst for amide bond formation, a common reaction in the derivatization of amines like this compound. walisongo.ac.id While effective, the prolonged reflux times associated with this method present a drawback that future research could aim to overcome. walisongo.ac.id

Furthermore, the use of pyrrolidine-based organocatalysts in aqueous media is a key goal for green chemistry. rsc.org The development of water-soluble derivatives of this compound could enable a wider range of organic transformations to be carried out in water, reducing the reliance on volatile organic solvents.

Design of Next-Generation Chiral Catalysts and Auxiliaries

Chiral pyrrolidines are foundational to the field of organocatalysis. mdpi.com The this compound scaffold provides a versatile platform for the design of new and improved chiral catalysts and auxiliaries. The strategic modification of the pyrrolidine ring and its substituents can lead to catalysts with enhanced activity, selectivity, and substrate scope. mdpi.com

Future research will likely focus on creating catalysts that can operate under milder conditions, with lower catalyst loadings, and in environmentally benign solvents. This includes the development of pyrrolidine-based catalysts that can promote challenging transformations or that exhibit novel modes of activation. The high steric hindrance or structural rigidity of certain chiral pyrrolidines can be exploited to shield one face of a substrate, directing the attack of a reagent to the other face with high stereoselectivity. mdpi.com

Development of Advanced Materials and Nanomaterials utilizing Pyrrolidine Scaffolds

The incorporation of chiral pyrrolidine units into polymers and nanomaterials is an emerging field with significant potential. These advanced materials can find applications in heterogeneous catalysis, chiral separations, and sensing.

Researchers have successfully synthesized chiral porous polymers based on pyrrolidine structures for use in heterogeneous organocatalysis. rsc.org These materials offer the advantages of easy catalyst recovery and reuse. Similarly, chiral mesoporous hybrid materials containing pyrrolidine units within a siliceous framework have been shown to be excellent and recyclable catalysts for asymmetric reactions. nih.govnih.gov

The functionalization of nanomaterials, such as silver nanoparticles, with pyrrolidine-containing ligands is another promising area. rsc.org These hybrid materials can exhibit unique catalytic and biological properties. Future work could explore the use of this compound to create novel functional materials with tailored properties for specific applications, including in wound healing where polymer-based scaffolds loaded with nanoparticles have shown promise. rsc.orgmdpi.com

Table 2: Applications of Pyrrolidine-Functionalized Materials

Material TypeApplicationReference
Chiral Porous PolymersHeterogeneous Organocatalysis rsc.org
Chiral Mesoporous HybridsAsymmetric Catalysis nih.govnih.gov
Functionalized NanoparticlesCatalysis, Biomedical Applications rsc.org

Exploration of Novel Research Applications for its Derivatives Beyond Current Scope

While the primary applications of this compound and its derivatives have been in catalysis and as building blocks for pharmaceuticals, there is a vast and underexplored chemical space for its novel derivatives. The pyrrolidine scaffold is a versatile framework that can be elaborated to access a wide range of molecular architectures with diverse biological activities. nih.gov

Future research could focus on synthesizing and screening libraries of this compound derivatives for new therapeutic applications. For instance, derivatives of N-[(3S)-pyrrolidin-3-yl]benzamides have been identified as potent noradrenaline reuptake inhibitors with good CNS penetration. nih.gov Other studies have explored pyrrolidine derivatives as multifunctional agents for the treatment of Alzheimer's disease. nih.gov The pyrrolotriazinone scaffold, which can be derived from pyrrolidine precursors, is also an emerging area of interest in drug discovery. nih.gov By systematically exploring the structure-activity relationships of novel derivatives, researchers may uncover new lead compounds for a variety of diseases.

Q & A

Q. What are the optimized synthetic routes for (3S)-N-benzylpyrrolidin-3-amine, and how can reaction conditions be controlled to enhance enantiomeric purity?

  • Methodological Answer : Synthesis typically involves coupling benzylamine derivatives with pyrrolidine precursors under controlled pH and temperature. For example, analogous protocols (e.g., 1-benzylpyrrolidin-3-amine hydrochloride synthesis) utilize benzyl halides or sulfonates reacting with pyrrolidin-3-amine in basic conditions (e.g., Na₂CO₃ or K₂CO₃) to promote nucleophilic substitution . To enhance enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., enantioselective hydrogenation) are recommended. Reaction pH (8–10) and temperature (0–25°C) must be tightly monitored to avoid racemization .

Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Compare experimental shifts with computed spectra (e.g., using density functional theory). The (3S) configuration influences coupling constants (e.g., J-values for adjacent protons on the pyrrolidine ring) and diastereotopic splitting patterns .
  • Chiroptical Techniques : Polarimetry or circular dichroism (CD) can confirm enantiopurity.
  • X-ray Crystallography : Single-crystal analysis (e.g., as in analogous piperidine derivatives) provides definitive stereochemical assignment .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the target compound and byproducts .
  • Chromatography : Flash silica gel chromatography with gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) or ion-exchange resins for amine-containing compounds .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the biological activity of this compound derivatives?

  • Methodological Answer :
  • Solvent Effects : Re-evaluate docking studies with explicit solvent models (e.g., molecular dynamics simulations) to account for solvation/desolvation energy discrepancies .
  • Metabolic Stability Assays : Test in vitro hepatic microsomal stability to identify unexpected metabolic pathways altering activity .
  • Free Energy Perturbation (FEP) : Quantify binding affinity differences between enantiomers using FEP simulations .

Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s interaction with biological targets?

  • Methodological Answer : The (3S) configuration dictates spatial orientation of the benzyl group, affecting binding to chiral pockets in enzymes or receptors. For example:
  • Enzyme Inhibition : Stereospecific hydrogen bonding between the pyrrolidine nitrogen and catalytic residues (e.g., in kinases or proteases) can vary significantly between enantiomers .
  • Membrane Permeability : The (3S) configuration may optimize logP values for blood-brain barrier penetration compared to the (3R) form .

Q. How can researchers design experiments to probe the role of N-benzyl substituents in modulating pharmacological properties?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituted benzyl groups (e.g., electron-withdrawing/-donating substituents) and compare IC₅₀ values in target assays .
  • Competitive Binding Assays : Use radiolabeled (³H/¹⁴C) this compound to quantify displacement by analogs in receptor-binding studies .

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